Prop-2-enyl 2-phenylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 2-phenylbutanoate can be synthesized through the esterification reaction between prop-2-en-1-ol and 2-phenylbutanoic acid . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-phenylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield prop-2-en-1-ol and 2-phenylbutanoic acid.
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Prop-2-en-1-ol and 2-phenylbutanoic acid.
Reduction: Prop-2-en-1-ol.
Transesterification: A new ester and the corresponding alcohol.
Scientific Research Applications
Prop-2-enyl 2-phenylbutanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of prop-2-enyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects . The compound’s interactions with enzymes and receptors can modulate various biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Prop-2-enyl 2-phenylbutanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Isopropyl butyrate: Used in the fragrance industry.
Compared to these compounds, this compound is unique due to its specific molecular structure and the resulting properties . Its distinct ester bond and phenyl group contribute to its unique chemical behavior and applications .
Properties
CAS No. |
6345-86-4 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
prop-2-enyl 2-phenylbutanoate |
InChI |
InChI=1S/C13H16O2/c1-3-10-15-13(14)12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3 |
InChI Key |
VFIPULGQSAEZRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC=C |
Origin of Product |
United States |
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